molecular formula C9H8Cl2OS B13199610 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one

Cat. No.: B13199610
M. Wt: 235.13 g/mol
InChI Key: NFWFYHNIVZXGME-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is an aryl sulfanyl ketone featuring a propan-2-one backbone substituted with a 2,4-dichlorophenylthio group. This compound is structurally characterized by the presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring, which confer significant electronic and steric effects.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3

InChI Key

NFWFYHNIVZXGME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dichlorothiophenol with a suitable propanone derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorothiophenol reacts with 1-chloropropan-2-one under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is part of a broader class of 1-(arylsulfanyl)propan-2-ones, where the aryl group varies in substituent type and position. Key analogs include:

  • 1-(Phenylsulfanyl)propan-2-one (2a) : Lacks halogen substituents.
  • 1-[(4-Methylphenyl)sulfanyl]propan-2-one (2b) : Contains an electron-donating methyl group at the para position.
  • 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c) : Features a single chlorine at the para position.
  • 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d) : Dichloro substitution at 2- and 5-positions.
  • 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one (2e) : Para-methoxy group with electron-donating properties .

Key Differences :

  • Electron-Withdrawing Effects: The 2,4-dichloro substitution in the target compound enhances electron withdrawal compared to mono-chloro (2c) or non-halogenated analogs (2a, 2b). This influences reactivity in reductions and interactions with biological targets.

Physicochemical Properties

A comparison of key physical properties is summarized below:

Compound Substituents Melting Point (°C) $ ^1H $ NMR (δ, Ar-H) IR $ \nu_{\text{C=O}} $ (cm$ ^{-1} $)
Target Compound* 2,4-dichlorophenyl N/A Not reported in evidence ~1690–1700 (estimated)
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d) 2,5-dichlorophenyl 92–94 7.29 (d), 7.24 (d), 7.11 (dd) 1693
1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c) 4-chlorophenyl Not reported Similar aromatic shifts ~1685–1695
1-(Phenylsulfanyl)propan-2-one (2a) Phenyl Not reported Simpler aromatic signals ~1680–1690

Values for analogous compounds (e.g., 2d) suggest trends in carbonyl stretching frequencies and melting points influenced by halogenation patterns .

Reactivity in Biocatalytic Reductions

Studies on yeast strains (e.g., Pichia carsonii WY1) and recombinant alcohol dehydrogenases (ADHs) reveal that substituents on the aryl group significantly impact enantioselectivity and reaction efficiency:

  • Electron-Withdrawing Groups: Chlorine substituents (as in 2c, 2d, and the target compound) increase the electrophilicity of the ketone, accelerating bioreduction. For example, 2d achieved 46% yield in reduction to (S)-alcohol using Candida norvegica WY4 .

Biological Activity

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer properties, and its mechanisms of action.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a sulfanyl moiety and a propan-2-one functional group. Its molecular formula is C9H8Cl2OSC_9H_8Cl_2OS, with a molecular weight of approximately 233.13 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its biological activity by affecting how it interacts with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL against resistant strains of Mycobacterium abscessus .

Compound Target Bacteria MIC (µg/mL)
This compoundM. abscessus0.125
Related compoundStaphylococcus aureus0.05
Related compoundEscherichia coli0.25

Anticancer Activity

The compound has also been explored for its anticancer potential. Research indicates that derivatives of arylsulfanyl propan-2-ones can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways . The dichlorophenyl group may enhance the compound's ability to interact with target proteins involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The sulfanyl group is crucial for the reactivity of the compound, allowing it to form covalent bonds with target proteins. Additionally, the electron-withdrawing nature of the chlorine atoms may enhance the compound's binding affinity to these targets.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. For instance, it has been shown to inhibit certain key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, leading to reduced viability in treated cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in vitro:

  • In Vitro Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with an MIC value indicating potent action against this pathogen.
  • Cytotoxicity Assays : The cytotoxic effects on human cancer cell lines were evaluated, revealing that concentrations above 10 µM could lead to significant cell death while maintaining selectivity towards cancer cells over normal cells.
  • Bioreduction Studies : Research involving biocatalysis showed that whole-cell systems could effectively convert related ketones into their corresponding alcohols with high enantiomeric purity, indicating potential applications in synthetic biology .

Q & A

Q. What challenges arise in crystallizing this compound for XRD analysis?

  • Low solubility or polymorphism can hinder crystallization. Techniques like slow evaporation from dichloromethane/hexane or diffusion methods in ethanol/water are effective. Temperature-controlled crystallization (-20°C) may improve crystal quality, as reported for related enones .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Variability in MIC values (Minimum Inhibitory Concentration) may stem from differences in assay conditions (e.g., bacterial strain, nutrient media). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Metabolomic profiling can identify compound stability issues during assays .

Q. Why do computational and experimental NMR chemical shifts diverge?

  • Solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility in solution are common causes. Use explicit solvent models in DFT calculations and compare with experimental data in the same solvent. Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can probe conformational exchange .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionEffect on Yield
SolventEthanol/THF (1:1)+25%
Temperature60°C+15%
BaseNaOH (2.0 equiv)+10%
CatalystTBAB (0.1 equiv)+20%

Q. Table 2: Stability of this compound Under pH Stress

pHDegradation PathwayHalf-Life (h)Major Product
2Sulfanyl group protonation48Disulfide dimer
7Stable>200N/A
12Ketone enolization242,4-Dichlorobenzenethiol

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